N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
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Overview
Description
Scientific Research Applications
- PSAD helps regulate crystallization and reduce defects in the perovskite thin film. It also minimizes non-radiative recombination, lowers hole extraction energy losses, and improves electron extraction. These combined effects contribute to higher efficiency and stability in PSAD-treated devices .
- While specific studies on this compound are not readily available, its structural features suggest it could be explored as a pesticidal agent. Further research is needed to evaluate its efficacy, safety, and environmental impact .
Photovoltaics and Solar Cells
Agrochemicals and Pest Control
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through hydrogen bonding and coordination interactions . These interactions can lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
It has been suggested that the compound may influence the crystallization process and reduce defects in perovskite thin films . This suggests that the compound may have a role in modulating material properties, potentially affecting pathways related to energy production or conversion.
Result of Action
It has been suggested that the compound can lead to the formation of perovskite thin films with large grains and reduced defects . This can result in reduced non-radiative recombination, lower energy loss in hole extraction, and improved electron extraction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the hydrogen bond dynamics and proton transfer processes of similar compounds . Therefore, the choice of solvent and other environmental conditions should be carefully considered when studying this compound.
properties
IUPAC Name |
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-3-26-22-20(28-4-2)14-9-15-21(22)30-24(26)25-23(27)17-10-8-13-19(16-17)29-18-11-6-5-7-12-18/h5-16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZLVKSSIXUKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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